molecular formula C10H12Cl2N2O B7949758 1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate

1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate

Cat. No.: B7949758
M. Wt: 247.12 g/mol
InChI Key: IBLHXCQKIBKVLO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate . The total yield is 36-40% .


Molecular Structure Analysis

The molecular structure of “1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate” can be represented by the SMILES string [Cl-].Cl [H].c1cc [n+] (cc1)-c2ccncc2 .


Physical and Chemical Properties Analysis

This compound appears as white to amber powder to crystal . It has a melting point of 166-170 °C (dec.) (lit.) . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

  • Synthesis of Alkyl Substituted Compounds : Alkyl substituted 2,4-dinitrophenylpyridinium chlorides are formed by nucleophilic substitution reactions, which could be useful in developing new organic compounds (Redda, Melles, & Rao, 1990).

  • Thermodynamic Properties in Surfactants : The compound plays a role in studying the thermodynamic properties of micellar solutions, particularly in understanding the effects of counterions on solution properties (Fisicaro et al., 1996).

  • Electrocatalysis in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, including pyridyl derivatives, act as electrocatalysts for oxygen reduction in aqueous acidic solutions, showing potential in fuel cell technology (Matson et al., 2012).

  • Study of Molecular Behavior in Crystalline State : The behavior of 1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate in various crystalline environments provides insights into molecular interactions and potential applications in nonlinear optics (NLO) (Wojtas, Pawlica, & Stadnicka, 2006).

  • Radiolysis and Chemical Reactions : Research on pyridinium salts in aqueous solutions, including their reaction with hydrated electrons, contributes to our understanding of radiolysis and chemical reaction mechanisms (Enomoto & LaVerne, 2008).

  • Electrostatic Interactions and Conformations : The study of zwitterionic pyridinium alkanoates provides insights into molecular conformations and electrostatic interactions, which can be significant in developing new materials or understanding molecular behavior (Szafran et al., 1998).

  • Development of Anti-Inflammatory Agents : Research on the synthesis of certain tetrahydropyridines, which involves reactions with pyridinium chlorides, indicates potential applications in developing anti-inflammatory drugs (Rao, Redda, Onayemi, Melles, & Choi, 1995).

  • Polymerization and Chemical Properties : Studies on the polymerization of 4-chloropyridine and the formation of pyridyl-4-chloropyridinium chlorides contribute to understanding the chemical properties and potential applications of these compounds in various industrial processes (Wibaut & Broekman, 2010).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

As an intermediate in organic synthesis, “1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate” has potential applications in the development of new synthetic methods and products .

Properties

IUPAC Name

4-pyridin-1-ium-1-ylpyridine;chloride;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N2.2ClH.H2O/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;;/h1-9H;2*1H;1H2/q+1;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLHXCQKIBKVLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=NC=C2.O.Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate
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1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate
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1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate
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1-(4-Pyridyl)pyridinium chloride hydrochloride hydrate

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